molecular formula C18H32O3Si B14193869 Ethyl 3-oxo-7-[tri(propan-2-yl)silyl]hept-6-ynoate CAS No. 917745-85-8

Ethyl 3-oxo-7-[tri(propan-2-yl)silyl]hept-6-ynoate

Cat. No.: B14193869
CAS No.: 917745-85-8
M. Wt: 324.5 g/mol
InChI Key: WQZMMCHRWLMWEN-UHFFFAOYSA-N
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Description

Ethyl 3-oxo-7-[tri(propan-2-yl)silyl]hept-6-ynoate is a specialized organic compound characterized by its unique structure, which includes an ethyl ester group, a ketone, and a silyl-protected alkyne

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-oxo-7-[tri(propan-2-yl)silyl]hept-6-ynoate typically involves multiple steps, starting from simpler precursors. One common route involves the reaction of ethyl acetoacetate with a silyl-protected alkyne under controlled conditions. The reaction is often catalyzed by a base such as sodium hydride or potassium tert-butoxide, and the reaction mixture is typically heated to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and recrystallization are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-oxo-7-[tri(propan-2-yl)silyl]hept-6-ynoate can undergo various chemical reactions, including:

    Oxidation: The ketone group can be oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: The ketone can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The silyl-protected alkyne can undergo substitution reactions to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

    Reduction: Sodium borohydride or lithium aluminum hydride in solvents like ethanol or tetrahydrofuran.

    Substitution: Various nucleophiles can be used, depending on the desired substitution product.

Major Products Formed

    Oxidation: Carboxylic acids or esters.

    Reduction: Alcohols.

    Substitution: Various substituted alkynes or alkenes.

Scientific Research Applications

Ethyl 3-oxo-7-[tri(propan-2-yl)silyl]hept-6-ynoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.

    Industry: Utilized in the production of advanced materials and polymers.

Mechanism of Action

The mechanism of action of Ethyl 3-oxo-7-[tri(propan-2-yl)silyl]hept-6-ynoate depends on the specific reactions it undergoes. For example, in reduction reactions, the ketone group is reduced to an alcohol through the transfer of hydride ions. In substitution reactions, the silyl-protected alkyne can be activated by a base, allowing nucleophiles to attack and replace the silyl group.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 3-oxo-3-(pyrazin-2-yl)propanoate: Another compound with a similar ester and ketone structure but different substituents.

    Ethyl 3-oxo-4-tri(propan-2-yl)silyloxybutanoate: Similar silyl-protected compound with a different carbon backbone.

Uniqueness

Ethyl 3-oxo-7-[tri(propan-2-yl)silyl]hept-6-ynoate is unique due to its combination of an ethyl ester, a ketone, and a silyl-protected alkyne. This combination allows for a wide range of chemical modifications and applications, making it a versatile compound in research and industry.

Properties

CAS No.

917745-85-8

Molecular Formula

C18H32O3Si

Molecular Weight

324.5 g/mol

IUPAC Name

ethyl 3-oxo-7-tri(propan-2-yl)silylhept-6-ynoate

InChI

InChI=1S/C18H32O3Si/c1-8-21-18(20)13-17(19)11-9-10-12-22(14(2)3,15(4)5)16(6)7/h14-16H,8-9,11,13H2,1-7H3

InChI Key

WQZMMCHRWLMWEN-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC(=O)CCC#C[Si](C(C)C)(C(C)C)C(C)C

Origin of Product

United States

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